(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone
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Overview
Description
(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methyl group, and a thiophene ring attached to a phenyl ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone typically involves the reaction of 5-bromo-2-methylbenzoic acid with thiophene-2-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like borane-tetrahydrofuran complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone: This compound has an additional fluorophenyl group, which can alter its chemical properties and biological activity.
2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: Similar in structure but with different substituents, affecting its reactivity and applications
Uniqueness
(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a thiophene ring makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Properties
Molecular Formula |
C12H9BrOS |
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Molecular Weight |
281.17 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H9BrOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7H,1H3 |
InChI Key |
CDUGZBXTTQVKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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